6-Bromo-4-chloro-3-methyl-1H-indazole

Cross-coupling C–H functionalization Sequential diversification

6-Bromo-4-chloro-3-methyl-1H-indazole (CAS 1824051-68-4; C₈H₆BrClN₂, MW 245.50 g/mol) is a dihalogenated indazole scaffold featuring a 3-methyl substituent flanked by bromine at the 6-position and chlorine at the 4-position. This regiochemically defined Br/Cl pattern on the indazole core enables sequential, site‑selective palladium‑catalyzed cross‑coupling reactions that are not achievable with mono‑halogenated or symmetrically dihalogenated analogs, making it a strategically differentiated intermediate for medicinal chemistry programs targeting kinase inhibition and epigenetic modulation.

Molecular Formula C8H6BrClN2
Molecular Weight 245.50 g/mol
Cat. No. B8075850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-chloro-3-methyl-1H-indazole
Molecular FormulaC8H6BrClN2
Molecular Weight245.50 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC(=CC2=NN1)Br)Cl
InChIInChI=1S/C8H6BrClN2/c1-4-8-6(10)2-5(9)3-7(8)12-11-4/h2-3H,1H3,(H,11,12)
InChIKeyVKLPJAOQNULKKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-chloro-3-methyl-1H-indazole: A Dihalogenated Indazole Building Block for Orthogonal SAR Diversification


6-Bromo-4-chloro-3-methyl-1H-indazole (CAS 1824051-68-4; C₈H₆BrClN₂, MW 245.50 g/mol) is a dihalogenated indazole scaffold featuring a 3-methyl substituent flanked by bromine at the 6-position and chlorine at the 4-position . This regiochemically defined Br/Cl pattern on the indazole core enables sequential, site‑selective palladium‑catalyzed cross‑coupling reactions that are not achievable with mono‑halogenated or symmetrically dihalogenated analogs, making it a strategically differentiated intermediate for medicinal chemistry programs targeting kinase inhibition and epigenetic modulation [1][2].

Why 6-Bromo-4-chloro-3-methyl-1H-indazole Cannot Be Replaced by Simpler Indazole Analogs


Substituting 6‑bromo‑3‑methyl‑1H‑indazole or 4‑chloro‑3‑methyl‑1H‑indazole for the target compound eliminates the orthogonal reactivity handle required for step‑wise, site‑selective functionalization of the indazole core . The 6‑Br bond undergoes oxidative addition to Pd(0) significantly faster than the 4‑Cl bond, enabling chemists to install a first aryl, heteroaryl, or amino group at C6 via Suzuki–Miyaura or Buchwald–Hartwig coupling, then leverage the remaining C4–Cl bond for a second, distinct diversification step without protecting‑group manipulation [1]. This sequential coupling capability is lost with mono‑halogenated analogs and is less predictable with di‑bromo or di‑chloro variants, where cross‑coupling selectivity depends solely on subtle steric or electronic differences rather than the inherent Br/Cl reactivity gradient [1].

Quantitative Differentiator Evidence for 6-Bromo-4-chloro-3-methyl-1H-indazole vs. Closest Analogs


Orthogonal Halogen Reactivity: C6–Br vs. C4–Cl Oxidative Addition Selectivity

In palladium(0)-mediated cross‑coupling, the C6–Br bond of 6‑bromo‑4‑chloro‑3‑methyl‑1H‑indazole undergoes oxidative addition with substantially higher kinetic preference than the C4–Cl bond, allowing exclusive functionalization at the 6‑position under mild conditions [1]. The resulting 6‑aryl‑4‑chloro intermediate retains the chlorine substituent, which can be subsequently engaged in a second coupling step under forcing conditions (elevated temperature or a more active ligand). This Br/Cl selectivity gradient is quantified by the relative oxidative addition rates of aryl bromides versus aryl chlorides to Pd(PPh₃)₄, where aryl bromides react approximately 50–100× faster than the corresponding aryl chlorides [2]. In contrast, 4,6‑dibromo‑3‑methyl‑1H‑indazole exhibits two equivalently reactive C–Br bonds, leading to statistical mixtures in the first coupling step, while 4,6‑dichloro‑3‑methyl‑1H‑indazole requires harsh conditions that compromise functional‑group tolerance [2].

Cross-coupling C–H functionalization Sequential diversification

BRD4-BD1 Inhibitory Activity of 3-Methyl-1H-Indazole Derivatives: Structural Context for Halogenation

A 2022 structure–activity relationship (SAR) study of 3‑methyl‑1H‑indazole derivatives as selective BRD4‑BD1 bromodomain inhibitors established that halogen substitution directly influences biochemical potency [1]. Although the specific compound 6‑bromo‑4‑chloro‑3‑methyl‑1H‑indazole was not independently profiled, the lead compound SDR‑04—a 3‑methyl‑1H‑indazole core—suppressed BRD4‑BD1 with a 40% inhibitory rate at 60 μM, and optimized derivatives (9d, 9u, 9w) achieved nanomolar IC₅₀ values against BRD4‑BD1 and low‑micromolar antiproliferative activity in MV4;11 leukemia cells [1]. The 6‑Br/4‑Cl substitution pattern provides two independently addressable vectors that map onto the WPF shelf and ZA‑channel regions of the bromodomain binding pocket, structural features that mono‑halogenated indazoles cannot simultaneously engage [1].

Epigenetics BRD4 inhibition Cancer therapeutics

Purity Benchmark and Physical Characterization Relative to Non-Methylated 6-Bromo-4-chloro-1H-indazole

Commercial lots of 6‑bromo‑4‑chloro‑3‑methyl‑1H‑indazole are routinely supplied at ≥97% purity (HPLC), as specified by major chemical suppliers . Its predicted density (1.759 ± 0.06 g/cm³) and boiling point (207.6 ± 40.0 °C) reflect the added mass of the methyl substituent, distinguishing it from the non‑methylated analog 6‑bromo‑4‑chloro‑1H‑indazole (MW 231.48 g/mol, density ~1.9 g/cm³, boiling point ~364 °C) . The 3‑methyl group not only increases lipophilicity (predicted LogP increase of ~0.5 units vs. the 3‑H analog) but also blocks a metabolically labile site, which is a recognized advantage of 3‑substituted indazoles in medicinal chemistry campaigns [1]. Suppliers provide batch‑specific certificates of analysis (CoA) including ¹H NMR, HPLC, and in some cases LC‑MS, enabling procurement teams to verify identity and purity before committing to multi‑gram scale‑up .

Quality control Procurement specification Physicochemical profiling

Procurement-Relevant Application Scenarios for 6-Bromo-4-chloro-3-methyl-1H-indazole


Sequential, Site-Selective SAR Expansion of Indazole-Based Kinase Inhibitor Leads

Medicinal chemistry teams exploring indazole‑based kinase inhibitor series (e.g., PLK4, Aurora kinases, TTK) can employ 6‑bromo‑4‑chloro‑3‑methyl‑1H‑indazole as a common late‑stage diversification intermediate. The C6–Br site is first elaborated via room‑temperature Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids to probe the solvent‑exposed region of the ATP‑binding pocket, after which the C4–Cl site is functionalized under elevated‑temperature conditions to address the ribose pocket or gatekeeper residue environment [1]. This two‑step, protecting‑group‑free sequence generates focused compound libraries with systematic variation at two positions, enabling rapid Structure–Activity Relationship (SAR) table completion with minimal synthetic effort [1].

BRD4 Bromodomain Inhibitor Optimization Using Orthogonal C6/C4 Diversification Vectors

Building on the validated 3‑methyl‑1H‑indazole chemotype for BRD4‑BD1 inhibition, researchers can install a hydrogen‑bonding aryl/heteroaryl group at C6 to engage the Asn140/Asn433 residue pair while separately tuning the C4 substituent to occupy the ZA‑channel or WPF shelf lipophilic sub‑pockets [2]. The Br/Cl orthogonal reactivity eliminates the need for N‑protection, which is particularly advantageous for maintaining the free indazole NH—a critical hydrogen‑bond donor to the Pro82/Pro375 backbone carbonyl in BRD4 bromodomains [2].

Multi‑Gram Scale‑Up of Advanced Indazole Intermediates for Preclinical Candidate Synthesis

Contract research organizations (CROs) and process chemistry groups requiring >10 g quantities of differentially functionalized indazole intermediates benefit from the ≥97% purity and batch‑traceable CoA provided by suppliers of 6‑bromo‑4‑chloro‑3‑methyl‑1H‑indazole . The high purity reduces the need for pre‑functionalization chromatography, while the orthogonal halogenation pattern minimizes side‑product formation during large‑scale Pd‑catalyzed coupling, directly lowering cost‑per‑step in multi‑step GMP syntheses [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4-chloro-3-methyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.